4-(1H-Imidazol-1-ylmethyl)benzaldehyde
Description
Significance of Imidazole-Containing Architectures in Advanced Materials and Synthetic Methodologies
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of chemical disciplines. nih.govresearchgate.net Its unique electronic properties, including aromaticity and the presence of both an acidic and a basic nitrogen atom, confer upon it a remarkable versatility. wikipedia.org This amphoteric nature allows imidazole and its derivatives to act as catalysts, ligands in coordination chemistry, and crucial components in ionic liquids. wikipedia.orgpharmaguideline.com
In the realm of medicinal chemistry, the imidazole nucleus is a privileged structure, present in numerous biologically active molecules, including the essential amino acid histidine and many pharmaceuticals. nih.govwikipedia.orgnih.gov Imidazole derivatives have been extensively investigated for a wide range of therapeutic applications, including as antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govijsrtjournal.com The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding, makes it an effective binder to biological targets like enzymes and receptors. researchgate.net
The significance of imidazole-containing architectures extends to materials science, where they are integral to the development of advanced materials. Imidazole-based polymers are noted for their high thermal stability and ionic conductivity. Furthermore, functionalizing surfaces with imidazole derivatives can create materials with specific catalytic or sensing capabilities. The adaptability of the imidazole core allows for its incorporation into diverse molecular frameworks, leading to the synthesis of complex, functional molecules through various synthetic methodologies, including multicomponent reactions. nih.govrsc.org
Overview of Benzaldehyde (B42025) Derivatives as Versatile Chemical Building Blocks
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are cornerstone reagents in organic synthesis. wikipedia.org The reactivity of the aldehyde functional group, characterized by its susceptibility to nucleophilic attack and its ability to undergo a wide range of transformations, makes these compounds exceptionally versatile building blocks. wikipedia.orgnih.gov
Benzaldehyde derivatives are key starting materials in numerous condensation reactions, such as the Claisen-Schmidt, Perkin, and Knoevenagel reactions, which are fundamental for constructing larger, more complex molecular architectures, including chalcones and cinnamic acids. wikipedia.orgmdpi.com They are also precursors in the synthesis of a variety of heterocyclic compounds and are used in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic utility of benzaldehyde derivatives. wikipedia.orgacs.org
Beyond their role in synthesis, benzaldehyde derivatives are found in a wide array of industrial applications. They are utilized as flavorings and fragrances in the food and cosmetic industries and serve as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. wikipedia.org The specific substituents on the benzene (B151609) ring can modulate the reactivity of the aldehyde group and introduce additional functionalities, making substituted benzaldehydes a highly adaptable class of chemical intermediates. mdpi.comacs.org
Positioning of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde as a Key Chemical Entity in Modern Organic and Materials Chemistry
This compound is a distinct chemical compound that integrates the reactive functionalities of both an imidazole ring and a benzaldehyde. The structure features an imidazole ring connected to a benzaldehyde moiety through a methylene (B1212753) (-CH2-) linker at the para position. This structural arrangement distinguishes it from the more extensively researched 4-(1H-Imidazol-1-yl)benzaldehyde, where the imidazole and benzene rings are directly linked.
While the broader classes of imidazole and benzaldehyde derivatives are cornerstones of modern chemical research, specific and detailed research findings on this compound are limited in publicly accessible scientific literature. It is recognized primarily as a chemical intermediate, available from various commercial suppliers. Its potential applications would logically lie in synthetic schemes that can leverage both the reactivity of the aldehyde group and the properties of the imidazole ring.
The aldehyde functionality can serve as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for its incorporation into larger, more complex molecules. Simultaneously, the imidazole component can be used to introduce metal-coordinating properties, catalytic activity, or specific intermolecular interactions into the final product.
Despite the scarcity of dedicated research articles, the fundamental properties of this compound can be cataloged.
| Property | Value |
|---|---|
| CAS Number | 102432-03-1 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
The future exploration of this compound in organic and materials chemistry could involve its use as a building block for novel ligands for catalysis, functional monomers for polymerization, or as a key intermediate in the synthesis of new pharmaceutical scaffolds. Further research is necessary to fully elucidate its reactivity and potential applications.
Direct Synthetic Routes to this compound
The construction of the this compound scaffold can be approached through several synthetic pathways, primarily involving the formation of the C-N bond between the imidazole ring and the benzaldehyde moiety.
Copper-Catalyzed N-Arylation Approaches of Imidazole with 4-Bromobenzaldehyde (B125591)
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, represents a robust method for the synthesis of N-aryl imidazoles. This approach involves the cross-coupling of an aryl halide with imidazole in the presence of a copper catalyst. For the synthesis of this compound, 4-bromobenzaldehyde serves as the aryl halide precursor. The reaction is typically facilitated by a copper(I) source and a base in an aprotic solvent. A notable example of this methodology is the reaction of 4-bromobenzaldehyde with imidazole using a Cu(I) catalyst in the presence of potassium carbonate, which has been reported to yield the desired product in over 85% evitachem.com. The general Ullmann-type reaction often requires high temperatures, but advancements have introduced milder conditions through the use of specific ligands and soluble copper catalysts wikipedia.orgthermofisher.comorganic-chemistry.org. A similar copper-promoted synthesis has been described for the preparation of 3-(1H-imidazol-1-yl)benzaldehyde from 3-bromobenzaldehyde using copper powder in water, highlighting the versatility of this method prepchem.com.
Representative Reaction Conditions for Copper-Catalyzed N-Arylation:
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Yield |
| 4-Bromobenzaldehyde | Imidazole | Cu(I) | K₂CO₃ | Aprotic Solvent | >85% evitachem.com |
| 3-Bromobenzaldehyde | Imidazole | Copper powder | - | Water | 54% prepchem.com |
Nucleophilic Aromatic Substitution Strategies Involving 4-Fluorobenzaldehyde and Imidazole
Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the formation of the aryl-imidazole bond, particularly when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom is an excellent leaving group in such reactions. The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde can be achieved by reacting 4-fluorobenzaldehyde with 1H-imidazole. This reaction is typically carried out at an elevated temperature. One specific method involves heating 4-fluorobenzaldehyde and 1H-imidazole at 100 °C for 24 hours, which, after purification by column chromatography, affords the product in a 38.9% yield. The presence of the aldehyde group para to the fluorine facilitates the nucleophilic attack by the imidazole.
Detailed Synthesis via Nucleophilic Aromatic Substitution:
| Electrophile | Nucleophile | Temperature | Reaction Time | Yield |
| 4-Fluorobenzaldehyde | 1H-Imidazole | 100 °C | 24 h | 38.9% |
Alternative Synthetic Protocols Utilizing Dimethyl Acetals as Precursors
To circumvent potential side reactions associated with the reactive aldehyde group during synthesis, a protecting group strategy can be employed. The aldehyde functionality of a precursor can be protected as a dimethyl acetal. A plausible, though not explicitly detailed in the provided search results for the target molecule, synthetic route would involve the reaction of imidazole with a protected benzaldehyde derivative, such as 4-(bromomethyl)benzaldehyde dimethyl acetal. This substitution reaction would be followed by an acidic workup to hydrolyze the acetal and deprotect the aldehyde, yielding the final product, this compound. This strategy is a common practice in organic synthesis to enhance reaction specificity and yield.
Derivatization of this compound and Related Scaffolds
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of more complex imidazole-containing derivatives.
Condensation Reactions with Amines and Other Aldehydes to Form Complex Imidazole Derivatives
The aldehyde group of this compound can readily undergo condensation reactions. These reactions are fundamental in constructing larger, more intricate molecules. For instance, it can react with compounds containing an active methylene group, such as ketones, in what is known as a Claisen-Schmidt condensation to form chalcones. These chalcones, which are α,β-unsaturated ketones, are valuable scaffolds in medicinal chemistry.
Formation of Schiff Base Derivatives Incorporating the Imidazole Moiety
One of the most common derivatizations of aldehydes is the formation of Schiff bases, or imines, through condensation with primary amines. This reaction is a cornerstone in the synthesis of various biologically active compounds. 4-(1H-imidazol-1-yl)benzaldehyde serves as a key precursor for the synthesis of novel Schiff bases. For example, it can be condensed with various substituted anilines, such as 2-toluidine and 3-toluidine, to produce the corresponding (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(aryl)methanimine derivatives. These reactions are typically straightforward and provide a direct route to incorporating the imidazole moiety into larger, more complex structures. Schiff bases are a significant class of compounds, formed by the reaction of a primary amine with an aldehyde or ketone nih.gov.
Examples of Schiff Base Derivatives from 4-(1H-imidazol-1-yl)benzaldehyde:
| Amine Reactant | Resulting Schiff Base |
| 2-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine |
| 3-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine |
Advancements in the Synthesis of Functionalized Imidazole Systems
The imidazole nucleus, a cornerstone in medicinal chemistry and materials science, continues to drive the development of innovative synthetic methodologies. Researchers are increasingly focusing on creating complex molecular architectures and implementing sustainable practices. This article delves into recent progress in the synthesis of hybrid molecules incorporating the this compound fragment, advanced metal-catalyzed strategies for substituted imidazoles, the efficiency of one-pot multicomponent reactions, and the integration of green chemistry principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCQHSLEIAQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456152 | |
| Record name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102432-03-1 | |
| Record name | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystallographic and Supramolecular Investigations of 4 1h Imidazol 1 Ylmethyl Benzaldehyde
Single-Crystal X-ray Diffraction Analysis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Structure.nih.govresearchgate.netnih.gov
Single-crystal X-ray diffraction analysis provides a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique has been employed to meticulously characterize the crystal structure of this compound, offering precise data on its molecular geometry and packing. nih.govnih.gov The resulting structural information is fundamental to understanding the compound's physical and chemical properties.
Molecular Conformation and Dihedral Angle Analysis of the Imidazole (B134444) and Arene Rings.nih.gov
The molecular structure of this compound is characterized by the spatial relationship between its imidazole and benzaldehyde (B42025) moieties. nih.gov A critical parameter in defining this relationship is the dihedral angle between the mean planes of the imidazole and arene (benzene) rings. In the case of this compound, this angle has been determined to be 24.58 (7)°. nih.gov This non-coplanar arrangement indicates a twisted conformation, which can influence the molecule's electronic properties and its ability to participate in intermolecular interactions. nih.gov
| Compound | Dihedral Angle (°) between Imidazole and Arene Rings |
| This compound | 24.58 (7) |
| p-Amino derivative (MUFCAS) | 31.17 |
| p-Carboxylic acid derivative (IKAWAT) | 14.51 |
| p-Bromo derivative (PAJDUD) | 35.22 |
| p-Iodo derivative (FIQFUJ) | 27.10 |
| p-Methyl ester derivative (BEMVUN) | 24.83 |
| p-Methyl ketone derivative (XECDUG) | 1.04 |
This table presents the dihedral angles between the imidazole and arene rings for this compound and several other para-substituted 1-phenyl-1H-imidazole derivatives for comparative analysis. nih.gov
Determination of Crystal System and Space Group.nih.gov
Crystallographic analysis has established that this compound crystallizes in the monoclinic system. nih.gov The specific space group has been identified as Pn(7), which is a non-centrosymmetric space group. nih.govresearchgate.net The determination of the crystal system and space group is crucial as it defines the symmetry elements present in the crystal lattice and the arrangement of molecules within the unit cell.
A related compound, 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, also crystallizes in the monoclinic system, but with a different space group. nih.gov The unit cell parameters for this related molecule are a = 3.7219 (12) Å, b = 16.429 (5) Å, c = 7.791 (2) Å, and β = 97.167 (6)°, with a volume of 472.6 (3) ų. nih.gov
| Crystal Data for 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole | |
| Crystal system | Monoclinic |
| a | 3.7219 (12) Å |
| b | 16.429 (5) Å |
| c | 7.791 (2) Å |
| β | 97.167 (6)° |
| V | 472.6 (3) ų |
| Z | 2 |
This table provides the crystal data for a related imidazole derivative, 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, illustrating the type of parameters obtained from single-crystal X-ray diffraction. nih.gov
Analysis of Atomic Numbering Schemes and Displacement Ellipsoids.nih.govresearchgate.net
The molecular structure of this compound, as determined by X-ray diffraction, is typically presented with a specific atomic numbering scheme to unambiguously identify each atom. nih.govresearchgate.net Visual representations of the molecule, such as ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagrams, depict the atoms as displacement ellipsoids. researchgate.net These ellipsoids represent the 50% probability level of finding the center of the atom, providing a visual indication of the atomic vibrations within the crystal lattice. nih.govresearchgate.net The analysis of these ellipsoids can offer insights into the dynamic behavior of the molecule in its crystalline state.
Intermolecular Interactions and Crystal Packing Motifs.nih.gov
Characterization of Weak C—H···O/N Hydrogen Bonding Interactions in the Solid State.nih.gov
In the solid state, the molecules of this compound are interconnected through a network of weak C—H···O and C—H···N hydrogen bonds. nih.gov Specifically, the C—H groups of the imidazole ring engage in interactions with the oxygen atom of the benzaldehyde group of a neighboring molecule (C8—H8A⋯O1) and the nitrogen atom of an adjacent imidazole ring (C10—H10A⋯N2). nih.gov These hydrogen bonds are considered weak due to the nature of the C-H donor, but they are significant in dictating the supramolecular assembly.
| Hydrogen Bond Geometry (Å, °) for this compound | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| C8—H8A⋯O1 | 0.95 | 2.55 | 3.4391 (11) | 157 |
| C10—H10A⋯N2 | 0.95 | 2.52 | 3.3004 (11) | 140 |
This table details the geometric parameters of the weak C—H···O and C—H···N hydrogen bonds observed in the crystal structure of this compound. nih.gov
Investigation of π-Stacking and Offset Face-to-Face Arene Ring Arrangements.nih.gov
In addition to hydrogen bonding, π-stacking interactions contribute significantly to the crystal packing of this compound. The molecules adopt an offset face-to-face arrangement of the arene rings. nih.gov This type of interaction involves the parallel stacking of the aromatic rings, where they are laterally displaced relative to one another. The key geometric parameters characterizing this arrangement are an intermolecular centroid-to-centroid distance of 3.7749 (2) Å, a plane-to-centroid distance of 3.5002 (10) Å, and a ring shift of 1.414 (3) Å. nih.gov These π-stacking interactions result in the formation of a di-periodic sheet-like structure within the crystal. nih.gov
| π-Stacking Parameters for this compound | |
| Intermolecular centroid-to-centroid distance | 3.7749 (2) Å |
| Plane-to-centroid distance | 3.5002 (10) Å |
| Ring shift | 1.414 (3) Å |
This table summarizes the key geometric parameters describing the offset face-to-face π-stacking interactions between the arene rings in the crystal structure of this compound. nih.gov
Comparative Analysis of Packing Motifs with Related 1-Phenyl-1H-imidazole Derivatives
The crystal structure of 4-(1H-Imidazol-1-yl)benzaldehyde, (I), has been analyzed in comparison with a related 1-phenyl-1H-imidazole derivative, 1-(4-methoxyphenyl)-1H-imidazole, (II). nih.govnih.gov These compounds differ in the substituent at the para position of the phenyl ring, with (I) having a benzaldehyde group and (II) an anisole (B1667542) group. nih.gov This substitution significantly influences the molecular conformation and the resulting crystal packing.
A key structural distinction is the dihedral angle between the mean planes of the imidazole and arene rings. In 4-(1H-Imidazol-1-yl)benzaldehyde, this angle is 24.58 (7)°, whereas in 1-(4-methoxyphenyl)-1H-imidazole, it is considerably larger at 43.67 (4)°. nih.govnih.gov Despite both molecules packing via similar weak C—H⋯N/O intermolecular interactions, these conformational differences lead to distinct packing motifs. nih.govnih.gov The molecular structure of 4-(1H-Imidazol-1-yl)benzaldehyde is illustrated in Figure 1. researchgate.net
Interactive Data Table: Crystallographic and Conformational Data
| Parameter | 4-(1H-Imidazol-1-yl)benzaldehyde (I) | 1-(4-Methoxyphenyl)-1H-imidazole (II) |
| Chemical Formula | C₁₀H₈N₂O | C₁₀H₁₀N₂O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Dihedral Angle (Imidazole/Arene) | 24.58 (7)° | 43.67 (4)° |
| Source: nih.govnih.gov |
Supramolecular Architecture and Self-Assembly in the Solid State
The unique electronic and structural characteristics of the imidazole ring enable imidazole derivatives to participate in a wide range of noncovalent interactions, which are fundamental to their supramolecular behavior. nih.gov These interactions, including hydrogen bonds and π-π stacking, guide the self-assembly of molecules into well-defined architectures in the solid state. nih.govmdpi.com
In the case of 4-(1H-Imidazol-1-yl)benzaldehyde, the supramolecular architecture is primarily governed by weak C—H⋯N and C—H⋯O hydrogen bonds. nih.govnih.gov The imidazole nitrogen atom and the aldehyde oxygen atom act as acceptors for hydrogen bonds from the aromatic C-H groups of neighboring molecules. researchgate.net This network of weak interactions is crucial in the organization of the molecules in the crystal lattice. nih.gov
4-(1H-Imidazol-1-yl)benzaldehyde crystallizes in the orthorhombic Pca2₁ space group, which is non-centrosymmetric. nih.govnih.gov Non-centrosymmetric crystal structures lack a center of inversion, a key requirement for materials to exhibit certain physical properties like second-harmonic generation (SHG). globalsino.comacs.org
The formation of a non-centrosymmetric structure from an achiral molecule like 4-(1H-Imidazol-1-yl)benzaldehyde is a significant outcome in crystal engineering. nih.gov It is often challenging to predict or design, as molecules with no inherent chirality tend to pack in more symmetric, centrosymmetric space groups. researchgate.net The crystallization in the Pca2₁ space group suggests that the specific interplay of weak intermolecular forces, guided by the molecular shape and electronic properties, overrides the tendency to form a centrosymmetric arrangement. nih.govnih.gov This highlights the subtle balance of forces that can be exploited in crystal engineering to create functional materials with desired acentric structures. researchgate.net
Spectroscopic Characterization and Computational Chemistry of 4 1h Imidazol 1 Ylmethyl Benzaldehyde
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the structural integrity and identifying the functional groups within 4-(1H-Imidazol-1-ylmethyl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring will present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the aldehyde group are expected to resonate at approximately δ 7.9-8.1 ppm, while those ortho to the imidazole-substituted methylene (B1212753) group will appear around δ 7.5-7.7 ppm. The protons of the imidazole (B134444) ring will show distinct signals, with the proton at the C2 position appearing as a singlet around δ 8.2 ppm, and the protons at the C4 and C5 positions resonating at approximately δ 7.2 and 7.8 ppm, respectively. The methylene protons connecting the imidazole and benzaldehyde moieties would likely be observed as a singlet around δ 5.4 ppm.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 192 ppm. The aromatic carbons of the benzaldehyde ring will have signals in the range of δ 120-150 ppm. The carbon atom attached to the aldehyde group will be around δ 137 ppm, while the carbon bonded to the imidazole-methylene group will be near δ 139 ppm. The carbons of the imidazole ring are expected to resonate with the C2 carbon at about δ 139 ppm, the C4 at approximately δ 130 ppm, and the C5 at around δ 118 ppm. The methylene carbon should produce a signal in the region of δ 50-55 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.1 | ~192 |
| Benzene Ring (ortho to -CHO) | 7.9 - 8.1 | ~130 |
| Benzene Ring (ortho to -CH₂-) | 7.5 - 7.7 | ~128 |
| Imidazole Ring (C2-H) | ~8.2 | ~139 |
| Imidazole Ring (C4-H) | ~7.2 | ~130 |
| Imidazole Ring (C5-H) | ~7.8 | ~118 |
| Methylene (-CH₂-) | ~5.4 | 50 - 55 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups and analyze the molecular vibrations of the compound. biointerfaceresearch.com
The FT-IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group in the region of 1690-1710 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aldehydic C-H stretching will exhibit two characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹. The stretching vibrations of the imidazole ring C=N and C=C bonds are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the imidazole ring is typically observed around 1380 cm⁻¹. ugm.ac.id
In the FT-Raman spectrum, the aromatic ring vibrations are usually strong. The symmetric C=O stretching vibration may also be observed. These complementary techniques provide a comprehensive vibrational profile of the molecule.
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aldehyde C-H | Stretching | ~2820, ~2720 |
| Aldehyde C=O | Stretching | 1690 - 1710 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Imidazole C=N | Stretching | 1450 - 1600 |
| Imidazole C-N | Stretching | ~1380 |
Mass Spectrometry Techniques (LC/MS) for Molecular Mass Determination
Liquid chromatography-mass spectrometry (LC/MS) is utilized to determine the molecular mass of this compound and to study its fragmentation pattern. The compound has a molecular formula of C₁₀H₈N₂O and a monoisotopic mass of 172.06 g/mol . nih.gov
In an LC/MS experiment, the molecule is expected to be protonated, forming the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of 173.07. esisresearch.org The fragmentation of this molecular ion can provide valuable structural information. A common fragmentation pathway for benzaldehyde derivatives is the loss of the formyl radical (CHO), leading to a significant peak. docbrown.info For this compound, the loss of the entire imidazole-methyl group or cleavage at the benzylic position are also plausible fragmentation routes.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides deeper insights into the molecular properties of this compound that are not directly accessible through experimental methods alone.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the optimized molecular geometry and electronic structure of molecules. bohrium.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. Studies on similar imidazole derivatives have shown that DFT methods, such as B3LYP with a suitable basis set, can accurately reproduce experimental geometries. researchgate.net
DFT studies also elucidate the electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. ugm.ac.id The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and reactive sites within the molecule. niscpr.res.in
Ab Initio Molecular Orbital Investigations of Conformational Preferences
Ab initio molecular orbital methods are employed to study the conformational preferences of this compound. A key conformational aspect of this molecule is the rotation around the single bond connecting the phenyl ring and the methylene group, as well as the bond between the methylene group and the imidazole ring.
By performing a potential energy surface scan, where the dihedral angle is systematically varied, the rotational barriers and the most stable conformers can be identified. Such studies on related benzaldehyde derivatives have revealed the presence of planar and non-planar conformers, with the relative energies depending on the nature and position of the substituents. rsc.org These computational investigations are crucial for understanding the molecule's flexibility and its preferred three-dimensional structure in different environments.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
Theoretical prediction of spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, is a standard computational practice. These calculations are typically performed using Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)). The resulting data provides a theoretical spectrum that can be compared with experimental findings to confirm molecular structures and assign spectral bands to specific atomic motions and chemical environments.
For this compound, however, no such computational studies appear to have been published. A thorough search of scholarly articles and chemical databases did not yield any reports containing calculated vibrational frequencies or predicted ¹H and ¹³C NMR chemical shifts for this compound. While experimental spectra for analogous compounds exist, the specific theoretical values for the title molecule remain uncalculated in the public domain.
Table 1: Predicted Vibrational Frequencies for this compound No published data available.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compoundAnalysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
This analysis, typically part of a DFT study, provides valuable insights into the electron density distribution and identifies the most probable sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, no published studies were found that report on the FMOs, HOMO-LUMO energy gap, or molecular electrostatic potential (MEP) maps for this compound. Consequently, a detailed discussion of its reactivity based on these computational parameters cannot be provided at this time.
Table 3: Frontier Molecular Orbital (FMO) Properties for this compound No published data available.
Coordination Chemistry and Metal Organic Framework Mof Design with Imidazole Benzaldehyde Ligands
4-(1H-Imidazol-1-ylmethyl)benzaldehyde as a Ligand in Coordination Chemistry
This compound is a bifunctional organic molecule that possesses key features for the construction of coordination polymers. It combines a nitrogen-donating imidazole (B134444) group with a benzyl spacer, providing both a coordination site and structural flexibility. The terminal aldehyde group can either remain as a non-coordinating functional handle or participate in post-synthetic modifications.
The rational design of coordination polymers relies on the judicious selection of organic ligands and metal ions. The structure of this compound incorporates several important design principles for linking transition metal ions into extended networks:
N-Donor Coordination Site: The imidazole ring contains a basic imine-type nitrogen atom that serves as an excellent coordination site for a wide range of transition metal ions. This N-donor is a fundamental building unit in the construction of many stable metal-organic frameworks.
Structural Flexibility: The methylene (B1212753) group (-CH₂-) connecting the imidazole and phenyl rings introduces conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of different metal ions, potentially leading to a variety of network topologies. This flexibility can influence the final dimensionality and properties of the resulting polymer.
Steric and Electronic Control: The benzyl group provides a rigid backbone and can influence the packing of the resulting framework through π-π stacking interactions. The electronic properties of the ligand can be tuned by substituents on the phenyl ring, although in this case, it is the parent benzaldehyde (B42025).
Functional Handle: The aldehyde group (-CHO) provides a reactive site for post-synthetic modification, a powerful strategy for introducing new functionalities into a pre-formed MOF without altering its underlying topology.
The assembly of MOFs is influenced by several factors, including the coordination geometry of the metal ions and the flexibility and coordination modes of the ligands nih.gov. Polycarboxylates are often used as co-ligands with imidazole-based linkers because they have a high affinity for metal ions and can create high-nuclearity cluster nodes nih.gov.
Given its structure, this compound typically functions as a monodentate ligand, coordinating to a single metal center through the N3 atom of the imidazole ring. It acts as a linker, bridging two metal centers to propagate the network in one, two, or three dimensions.
The coordination environment around the metal ion is completed by other ligands, such as anions, solvent molecules, or auxiliary organic linkers (e.g., carboxylates). This results in common coordination geometries for the metal centers:
Tetrahedral: Often observed for ions like Zn(II), which can be coordinated to two nitrogen atoms from two imidazole ligands and two other donors (e.g., halide ions or oxygen atoms from carboxylates) nih.gov.
Octahedral: Common for many transition metals, including Co(II) and Fe(II). The metal ion is typically surrounded by four donor atoms in an equatorial plane and two in axial positions researchgate.net. For example, an Fe(II) ion might be coordinated to four nitrogen atoms from four different imidazole ligands in the plane and two trans-coordinated aqua or isothiocyanate ligands in the axial sites researchgate.net.
The table below summarizes typical coordination environments observed in complexes with similar imidazole-based ligands.
| Metal Ion | Coordination Number | Geometry | Typical Co-ligands |
| Zn(II) | 4 | Distorted Tetrahedral | Halides, Carboxylates |
| Cu(II) | 4 or 5 | Square Planar / Trigonal Bipyramidal | Carboxylates, Water |
| Co(II) | 6 | Octahedral | Carboxylates, Water |
| Cd(II) | 6 or 7 | Octahedral / Pentagonal Bipyramidal | Carboxylates, Water |
Synthesis and Characterization of Coordination Polymers Incorporating Imidazole-Benzyl/Benzaldehyde Moieties
The self-assembly of metal ions and organic linkers like this compound under specific reaction conditions leads to the formation of crystalline coordination polymers. These materials are typically characterized using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).
Hydrothermal and solvothermal syntheses are the most common and effective methods for preparing high-quality crystals of coordination polymers researchgate.netresearchgate.net. These techniques involve heating the reactants (metal salt and organic ligand) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 80 to 260°C espublisher.com. The use of water as the solvent is termed hydrothermal, while other solvents (like N,N-dimethylformamide (DMF), ethanol, or acetonitrile) are used in solvothermal synthesis forgepressure.equipment.
These elevated temperatures and autogenous pressures increase the solubility of the reactants and facilitate the crystallization of the product forgepressure.equipment. The choice of solvent, temperature, reaction time, and pH can significantly influence the final structure, dimensionality, and topology of the coordination polymer nih.gov.
The table below shows representative conditions used for synthesizing coordination polymers with analogous flexible bis(imidazole) and carboxylate co-ligands.
| Ligand System | Metal Salt | Solvent | Temperature (°C) | Resulting Complex | Reference |
| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene + 2,6-PyDC | Cu(NO₃)₂·6H₂O | Ethanol/Water | 90 | [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]ₙ | mdpi.com |
| 1,4-di(1H-imidazol-4-yl)benzene + H₂mpa | Cu(NO₃)₂·3H₂O | Water | Not specified | [Cu(L)(mpa)]·3H₂O | nih.gov |
| 1,4-bis(imidazol-1-ylmethyl)benzene + H₃BTC | Co(NO₃)₂·6H₂O | Water | Not specified | {Co₃(L1)₃(BTC)₂(μ-H₂O)₃·2H₂O}ₙ | researchgate.net |
| bibp + H₂mpda | Co(NO₃)₂·6H₂O | Water | 160 | [Co₂(mpda)₂(Hmpda)(bibp)]·H₂O | rsc.org |
The combination of flexible imidazole-benzyl type ligands with various metal ions and co-ligands leads to a remarkable structural diversity, ranging from 1D chains to 2D layers and 3D frameworks researchgate.netmdpi.com. The final architecture is a result of a complex interplay between the coordination preferences of the metal, the geometry of the ligand, and reaction conditions mdpi.comnih.govrsc.org.
1D Chains: Ligands can bridge metal ions to form simple linear or zigzag chains. These chains can then be further assembled into higher-dimensional structures through hydrogen bonding or π-π interactions mdpi.com.
2D Layers: Cross-linking of 1D chains or direct connection of metal nodes by ligands can form 2D sheets. A common topology for 2D networks is the (4,4) sql net, which resembles a square grid nih.govnih.gov. Other topologies, such as the kgd net, are also observed rsc.org.
3D Frameworks: When ligands connect metal nodes in three dimensions, robust 3D frameworks are formed. Common topologies include the CdSO₄ net and diamondoid (dia ) frameworks nih.govrsc.org. The specific topology can be described by a point symbol, which indicates the connectivity of the nodes.
The structural outcomes for coordination polymers built with ligands analogous to this compound are summarized below.
| Dimensionality | Topology | Point Symbol / Description | Example Ligand System | Reference |
| 1D | Ladder Structure | - | 5-(imidazol-1-ylmethyl)isophthalic acid | rsc.org |
| 2D | sql | (4,4) | 1,4-di(1H-imidazol-4-yl)benzene | nih.govnih.gov |
| 3D | CdSO₄ | (6⁵·8) | 1,4-di(1H-imidazol-4-yl)benzene | nih.govnih.gov |
| 3D | dia | - | 1,4-bis(imidazol-1-ylmethyl)benzene | rsc.org |
| 3D | pcu | {4¹²·6³} | Rigid triazole/imidazole ligand | rsc.org |
The self-assembly process that forms coordination polymers is a spontaneous organization of molecules into ordered structures driven by coordination bonds. For ligands that are long and flexible, the resulting frameworks often contain large voids or channels. To maximize packing efficiency and stabilize the structure through van der Waals interactions, it is common for two or more independent networks to grow through one another, a phenomenon known as interpenetration or entanglement rsc.org.
The degree of interpenetration can vary from 2-fold to multi-fold (e.g., 3-fold) rsc.orgrsc.org. Interpenetration is a common feature in frameworks built with bis(imidazole) ligands, leading to complex entangled architectures such as polycatenanes (interlocked rings) and polyrotaxanes (threaded rings on a polymer backbone) rsc.org. In some cases, the interpenetration of 2D layers can result in a stable 3D framework, often described as 2D → 3D polythreading nih.govrsc.orgnih.gov. This structural feature can significantly impact the porosity and potential applications of the material. For instance, a 2D + 2D → 3D framework is formed by the inclined interpenetration of parallel (4,4) layers in a Cd(II) polymer based on a di-imidazole ligand nih.govnih.gov. Similarly, 2-fold interpenetrated 3D frameworks with pcu topology have been observed in related systems rsc.org.
Lack of Published Research Precludes Article on "this compound" in MOF Design
Despite a comprehensive search of scientific literature and patent databases, no specific research articles, communications, or patents were identified that detail the use of the chemical compound "this compound" as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). Consequently, the generation of a detailed, scientifically accurate article based on the provided outline is not possible at this time.
The investigation sought to uncover research pertaining to the coordination chemistry of "this compound" and its specific application as a building block for MOFs. The intended article was to be structured around its role in MOF construction and strategies for tailoring MOF architectures through its modification. However, the foundational research required to populate these sections is not available in the public domain.
Searches for the compound, identified by its CAS number 102432-03-1, in conjunction with terms such as "metal-organic framework," "coordination polymer," "synthesis," and "crystal structure" did not yield any relevant results. The existing body of literature focuses on other imidazole-containing ligands, particularly those functionalized with carboxylate groups which readily form coordination bonds with metal centers to create stable frameworks. Similarly, while the functionalization of pre-existing MOFs with aldehyde groups via post-synthetic modification is a known strategy, this falls outside the scope of using "this compound" as a primary building block.
The absence of published data prevents a factual discussion on:
Catalytic Applications of 4 1h Imidazol 1 Ylmethyl Benzaldehyde and Its Derivatives
Exploration of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde as a Catalyst or Precursor in Organic Transformations
While direct use of this compound as a standalone catalyst is not extensively documented, its primary role in catalysis is that of a crucial precursor and molecular building block. The presence of both an imidazole (B134444) ring and a benzaldehyde (B42025) functional group allows for its incorporation into more complex and catalytically active structures. The aldehyde group offers a reactive site for condensation and addition reactions, while the imidazole unit can be transformed into other catalytically relevant moieties, such as N-heterocyclic carbenes (NHCs), or can act as a ligand for metal centers.
The compound 4-(1H-Imidazol-1-yl)benzaldehyde, a closely related derivative, is recognized as a common reagent for synthesizing various target molecules with biological activity. nih.gov For instance, it can be synthesized with high yield by reacting 4-bromobenzaldehyde (B125591) with imidazole in the presence of a copper(I) catalyst. nih.gov This molecule has been utilized in Claisen-Schmidt condensation reactions with substituted acetophenones to produce chalcone-like compounds, such as (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which are studied for their potential biological applications.
Furthermore, the general synthetic pathways to N-heterocyclic carbene (NHC) precursors often involve the condensation of a dialdimine or diamine with an aldehyde source, such as paraformaldehyde. beilstein-journals.orgnih.gov The structure of this compound makes it a viable candidate for modification and subsequent conversion into imidazolium (B1220033) salts, which are the direct precursors to NHCs. nih.gov These NHCs are powerful organocatalysts and highly effective ligands for transition metals, used in a wide array of organic transformations. The aldehyde functionality on the benzaldehyde ring provides a handle for further functionalization or immobilization onto a solid support, creating opportunities for developing heterogeneous catalysts.
Mechanistic Investigations of Catalytic Processes Involving Imidazole-Containing Systems
The catalytic activity of imidazole and its derivatives is intrinsically linked to the unique properties of the imidazole ring's two nitrogen atoms. These atoms can participate in catalytic cycles through various mechanisms, including acid-base and nucleophilic catalysis, and are fundamental to the design of active sites in both metal-based and metal-free systems.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. rsc.org The pyridine-like, sp²-hybridized nitrogen atom (N-3) possesses a lone pair of electrons, rendering it basic and nucleophilic. This nitrogen can initiate catalytic cycles by deprotonating a substrate or by directly attacking an electrophilic center. nih.gov Conversely, the pyrrole-like nitrogen atom (N-1) is bonded to a hydrogen atom, which it can donate, thereby functioning as a Brønsted acid.
This dual functionality allows imidazole to act as a bifunctional catalyst, facilitating proton transfer steps that are crucial in many enzymatic and synthetic reactions. nih.gov In organocatalysis, the mild basicity of the imidazole ring is advantageous as it can promote reactions while minimizing the formation of side products. rsc.org Studies on the hydrolysis of esters have shown that the catalytic efficiency of imidazole is pH-dependent, with increased activity in alkaline conditions, which supports the role of the N-3 lone pair in the catalytic process. nih.gov N-alkylation of the imidazole ring, which blocks this site, can lead to a complete loss of catalytic activity, further highlighting its importance. nih.gov
In metalloenzymes and synthetic coordination chemistry, the imidazole moiety, often from a histidine residue or a synthetic ligand, plays a critical role in creating and modulating the activity of metal catalytic sites. The nitrogen atoms of the imidazole ring are excellent ligands for a wide variety of metal ions. nih.gov When an imidazole-containing ligand coordinates to a metal center, it forms a metal-imidazolate site, where the electronic properties and geometry of the metal's coordination sphere are finely tuned by the ligand.
The development of metal-organic frameworks (MOFs) with imidazolate linkers has opened new avenues for designing well-defined, heterogeneous catalytic sites. In these materials, metal ions are connected by imidazolate bridges, creating a porous structure with accessible and highly active metal sites. The activity of these sites is a function of both the metal ion and the specific imidazolate linker used.
Development of Heterogeneous and Homogeneous Catalytic Systems
The versatility of the imidazole scaffold has been harnessed to develop a wide range of both heterogeneous and homogeneous catalytic systems. Heterogeneous catalysts, such as coordination polymers and MOFs, offer advantages in terms of catalyst separation and recyclability, while homogeneous systems are often used in multicomponent reactions for the efficient synthesis of complex molecules.
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of these materials due to the strong coordinating ability of their nitrogen atoms. researchgate.net The resulting frameworks can possess high surface areas and well-defined pore structures, making them excellent candidates for heterogeneous catalysis.
Zeolitic Imidazolate Frameworks (ZIFs) are a prominent subclass of MOFs where metal ions (typically zinc or cobalt) are bridged by imidazolate linkers to form structures that are topologically similar to zeolites. These materials exhibit exceptional thermal and chemical stability. The synthesis of novel coordination polymers often involves the reaction of metal salts with imidazole-containing ligands under solvothermal conditions. The structure and properties of the resulting material can be tuned by varying the metal ion, the specific imidazole derivative, and the reaction conditions. For example, six different metal-organic coordination polymers were synthesized using 1,4-di(1H-imidazol-4-yl)benzene and various multi-carboxylic acids, resulting in structures with different topologies and properties, including luminescence and antiferromagnetic interactions.
The catalytic performance of these materials is often linked to the presence of accessible metal sites or functional groups within the framework. They have been investigated as catalysts in a variety of organic reactions.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. Various catalytic systems have been developed to facilitate the synthesis of substituted imidazole derivatives through MCRs.
Imidazole itself can act as an organocatalyst in such reactions. Its mild basicity allows it to catalyze the condensation of aldehydes, malononitrile, and a third component (like phthalhydrazide) to produce complex heterocyclic products such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in high yields. ias.ac.in The use of imidazole as a catalyst is often associated with green chemistry principles, as it can be used in small amounts and often in environmentally benign solvents like water-ethanol mixtures. ias.ac.in
Besides organocatalysts, various metal-based catalysts are also highly effective. Copper(II) complexes, such as dichloro-(1,10-phenanthroline)copper(II), have been shown to be excellent catalysts for the three-component reaction of an aldehyde, benzylidene hydrazine, and l-histidine (B1673261) (as an imidazole source) to yield highly substituted imidazole derivatives. nih.gov Heterogeneous catalysts, including silica-supported ferric chloride (FeCl₃/SiO₂) and magnetic nanoparticles coated with fucoidan, have also been successfully employed for the synthesis of tri- and tetra-substituted imidazoles, offering the advantage of easy catalyst recovery and reuse. sigmaaldrich.com
The table below summarizes examples of catalytic systems used in multicomponent reactions for the synthesis of imidazole derivatives.
| Catalyst | Reactants | Product Type | Key Features |
| Imidazole (20 mol%) | Aromatic aldehydes, Malononitrile, Phthalhydrazide | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Organocatalyst; Green solvent (H₂O:EtOH); High yields (85-94%). ias.ac.in |
| Cu(phen)Cl₂ (10 mol%) | l-histidine, Benzylidenehydrazine, Aldehydes | Substituted Imidazole-propanoic acids | Homogeneous catalysis; Mild conditions (35 °C); Good yields (up to 92%). nih.gov |
| FeCl₃/SiO₂ | Benzil, Benzaldehyde dimethyl acetal, NH₄OAc | 2,4,5-Triphenyl Imidazole | Heterogeneous catalyst; Solvent-free conditions; Recyclable catalyst. sigmaaldrich.com |
Advanced Applications and Future Research Directions
4-(1H-Imidazol-1-ylmethyl)benzaldehyde as a Scaffold for Complex Chemical Synthesis
The intrinsic chemical functionalities of this compound make it an ideal scaffold for the synthesis of more elaborate chemical structures. Its benzaldehyde (B42025) component offers a site for a variety of chemical transformations, while the imidazole (B134444) ring provides opportunities for coordination chemistry and further functionalization, contributing to the development of compounds with potential biological activities.
The fusion of the imidazole heterocycle with a benzaldehyde framework in this compound provides a strategic starting point for the rational design of novel chemical entities and hybrid molecules. This structural combination is of significant interest in medicinal chemistry, where imidazole derivatives are known for their diverse biological activities. The compound serves as a precursor for synthesizing biologically active molecules that target various diseases. The reactivity of the aldehyde group, coupled with the electronic properties of the imidazole ring, allows for the construction of complex molecular architectures. For instance, the structural framework of similar imidazole-benzaldehyde hybrids is considered a cornerstone of rational medicinal chemistry design, leveraging the unique properties of each component to create compounds with enhanced biological efficacy.
This compound is a versatile precursor in multi-step organic syntheses aimed at producing specific, high-value chemical targets. It is a common reagent in the synthesis of various compounds with potential antifungal and antibacterial activity. For example, it has been utilized to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which have demonstrated antifungal, antioxidant, and antileishmanial activities nih.gov. The synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde itself can be achieved in high yield, making it a readily available starting material for more complex synthetic pathways nih.gov. Its role as a building block is crucial in the development of new therapeutic agents and other functional organic molecules.
Integration into Functional Materials
The distinct structural and electronic properties of this compound also lend themselves to applications in materials science, particularly in the field of crystal engineering and the development of functional materials with specific optical properties.
The solid-state structure of 4-(1H-Imidazol-1-yl)benzaldehyde is governed by a network of weak intermolecular interactions, which are fundamental to the principles of crystal engineering. The molecules are held together by C—H⋯O and C—H⋯N interactions nih.gov. Specifically, the imidazole C—H groups interact with the oxygen atoms of the benzaldehyde group and the nitrogen atoms of neighboring imidazole rings nih.gov.
Furthermore, the molecules exhibit offset face-to-face π-π stacking, with an intermolecular centroid-to-centroid distance of 3.7749 (2) Å nih.gov. These supramolecular interactions dictate the molecular packing and, consequently, the macroscopic properties of the material. The ability to understand and control these interactions is a key aspect of crystal engineering, aiming to design materials with desired functionalities.
Below is an interactive data table summarizing the key crystallographic and supramolecular features of 4-(1H-Imidazol-1-yl)benzaldehyde.
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21 nih.gov |
| Intermolecular Interactions | C—H⋯O/N, π-π stacking nih.gov |
| Centroid-to-Centroid Distance | 3.7749 (2) Å nih.gov |
| Angle between Imidazole and Arene Rings | 24.58 (7)° nih.govresearchgate.net |
An intriguing aspect of 4-(1H-Imidazol-1-yl)benzaldehyde is its crystallization in the polar space group P21 nih.gov. This non-centrosymmetric packing of achiral molecules is of significant interest in the field of crystal engineering, particularly for the development of nonlinear optical (NLO) materials nih.gov. Polar organic materials have the potential to exhibit second-order NLO properties, such as second-harmonic generation. The supramolecular assembly of 4-(1H-Imidazol-1-yl)benzaldehyde into a polar solid state opens up avenues for exploring its potential in optically active applications, driven by the specific arrangement of the molecules in the crystal lattice.
Q & A
Q. What are the standard synthetic routes for preparing 4-(1H-Imidazol-1-ylmethyl)benzaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(bromomethyl)benzaldehyde with imidazole under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Catalyst choice significantly impacts yield: manganese(IV) oxide in dichloromethane achieves 85% yield, while ruthenium-based catalysts under hydrothermal conditions yield ~70% . Solvent polarity and temperature (e.g., 50–80°C) must be optimized to minimize side reactions like over-alkylation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR : To identify imidazole proton signals (~δ 7.6–8.1 ppm) and benzaldehyde carbonyl resonance (~δ 9.8–10.0 ppm) .
- FT-IR : Confirmation of aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the imidazole ring relative to the benzaldehyde moiety .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?
Discrepancies often arise from solvent effects or tautomerism. For example:
- NMR solvent polarity : Proton shifts for the imidazole ring vary between DMSO-d₆ (polar) and CDCl₃ (nonpolar) due to hydrogen bonding .
- Tautomeric equilibria : Imidazole derivatives may exhibit keto-enol tautomerism, requiring 2D NMR (e.g., NOESY) to confirm dominant forms .
- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .
Q. What strategies optimize the compound’s reactivity in click chemistry or cycloaddition reactions for functionalization?
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Use Cu(I) catalysts to attach triazole moieties to the benzaldehyde group, enhancing solubility for biological assays .
- Schiff base formation : React the aldehyde with primary amines under mild conditions (e.g., ethanol, room temperature) to generate imine-linked derivatives .
- Protection-deprotection : Temporarily protect the aldehyde group with ethylene glycol during imidazole functionalization to prevent side reactions .
Q. How does the electronic nature of substituents on the imidazole ring affect the compound’s bioactivity?
- Electron-withdrawing groups (e.g., NO₂) : Enhance hydrogen-bonding capacity, improving interactions with biological targets like enzymes .
- Steric effects : Bulky substituents on the imidazole N-atom may reduce binding affinity to hydrophobic pockets in proteins .
- Quantitative Structure-Activity Relationship (QSAR) : Use computational modeling to correlate substituent Hammett constants (σ) with observed IC₅₀ values in enzyme inhibition assays .
Methodological Challenges
Q. How to resolve low yields in large-scale synthesis of this compound?
- Catalyst recycling : Ruthenium-based catalysts can be recovered via column chromatography, reducing costs .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .
- Purification challenges : Use flash chromatography with ethyl acetate/hexane gradients to separate unreacted imidazole and byproducts .
Q. What are the pitfalls in interpreting mass spectrometry (MS) data for this compound?
- Fragmentation patterns : The benzaldehyde group may cleave during electron ionization (EI-MS), producing a dominant m/z 105 fragment (C₇H₇O⁺) .
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-MS, requiring careful calibration .
Data Reproducibility and Validation
Q. How to ensure reproducibility in biological assays involving this compound derivatives?
- Positive controls : Compare with known imidazole-based inhibitors (e.g., ketoconazole) in enzyme inhibition assays .
- Dose-response curves : Use at least three independent replicates to calculate EC₅₀/IC₅₀ values, minimizing batch-to-batch variability .
- Solvent compatibility : Avoid DMSO concentrations >1% in cell-based assays to prevent cytotoxicity .
Emerging Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
- MOF synthesis : The aldehyde group can coordinate with Zn²⁺ or Cu²⁺ nodes, while the imidazole moiety enhances thermal stability .
- COF design : Use Schiff base reactions to form porous networks with high surface areas (>500 m²/g) for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
